molecular formula C7H9N3O2 B13906892 Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate

Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13906892
M. Wt: 167.17 g/mol
InChI Key: MRZVOAKTNPOEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • Ethyl 1H-1,2,4-triazole-5-carboxylate
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Uniqueness

Methyl 1-cyclopropyl-1H-1,2,4-triazole-5-carboxylate stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-cyclopropyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-8-4-9-10(6)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

MRZVOAKTNPOEDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1C2CC2

Origin of Product

United States

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